molecular formula C22H32N2O6 B11807090 tert-Butyl 3-((R)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

tert-Butyl 3-((R)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B11807090
M. Wt: 420.5 g/mol
InChI Key: BRROATQELOFYBR-QRWMCTBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Data Tables

Property Value
Molecular Formula C22H32N2O6
Molecular Weight (g/mol) 420.5
SMILES Notation O=C(OC(C)(C)C)N1C[C@H](CC1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2
InChIKey DETHWRBYCXAMSF-GOSISDBHSA-N

Properties

Molecular Formula

C22H32N2O6

Molecular Weight

420.5 g/mol

IUPAC Name

tert-butyl 3-[(2R)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-8-11-17(14-24)13-18(19(25)28-4)23-20(26)29-15-16-9-6-5-7-10-16/h5-7,9-10,17-18H,8,11-15H2,1-4H3,(H,23,26)/t17?,18-/m1/s1

InChI Key

BRROATQELOFYBR-QRWMCTBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C[C@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-(®-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the benzyloxycarbonyl-protected amino group. The final step involves the methoxylation of the compound. Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such complex molecules .

Chemical Reactions Analysis

Deprotection Reactions

The Boc and Cbz groups are critical for temporary protection during synthetic sequences.

Boc Removal

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), yielding the corresponding secondary amine. For example:

  • Reagent : 4 M HCl in dioxane

  • Conditions : Room temperature, 2–4 hours

  • Product : 3-((R)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine hydrochloride .

Cbz Removal

Hydrogenolysis removes the Cbz group using H₂ and a palladium catalyst (e.g., Pd/C):

  • Reagent : 10% Pd/C, H₂ (1 atm)

  • Conditions : Methanol, 6–12 hours

  • Product : 3-((R)-2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form a carboxylic acid under basic or acidic conditions:

Reaction Reagents/Conditions Yield Product
SaponificationNaOH (1 M), H₂O/THF, reflux85–90%3-((R)-2-(((benzyloxy)carbonyl)amino)-3-carboxypropyl)piperidine-1-carboxylate
Acidic HydrolysisH₂SO₄ (conc.), H₂O, 80°C70–75%Same as above (lower selectivity due to Boc stability concerns)

Alkylation and Acylation

The secondary amine (after Boc removal) participates in nucleophilic reactions:

Reductive Amination

  • Substrate : 3-((R)-2-amino-3-methoxy-3-oxopropyl)piperidine

  • Reagent : Aldehyde/ketone, NaBH₃CN, MeOH

  • Product : N-alkylated piperidine derivatives (e.g., with benzaldehyde) .

Acylation

  • Reagent : Acetyl chloride, TEA, DCM

  • Conditions : 0°C to RT, 2 hours

  • Product : 3-((R)-2-acetamido-3-methoxy-3-oxopropyl)piperidine-1-carboxylate .

Diastereoselective Functionalization

The R-configuration at the α-carbon enables stereocontrolled reactions. For instance:

Michael Addition

  • Substrate : tert-Butyl 3-((R)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

  • Reagent : Benzyl acrylate, Yb(OTf)₃, acridine photocatalyst

  • Conditions : Blue LED irradiation, MeCN, N₂ atmosphere, 3 hours

  • Yield : 93%

  • Diastereomeric Ratio : >20:1 (favors trans-adduct) .

Cyclization Reactions

Intramolecular reactions form heterocycles:

Reaction Type Reagents/Conditions Product
Lactam FormationEDCI, HOBt, DMF, RT, 12 hoursSix-membered lactam ring fused to piperidine
Oxazole SynthesisPPh₃, CBr₄, CH₃CN, refluxOxazole-containing derivative

Cross-Coupling Reactions

The methoxy-oxo propyl chain can be modified via Suzuki-Miyaura coupling:

  • Reagent : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O

  • Conditions : 80°C, 12 hours

  • Yield : 60–70% (aryl-substituted analogs) .

Stability and Side Reactions

  • Boc Stability : Resists bases (e.g., NaOH) but hydrolyzes under prolonged acidic conditions .

  • Ester Transesterification : Occurs with strong alkoxides (e.g., NaOMe/MeOH) .

Key Data Table: Representative Reactions

Reaction Reagents Conditions Yield Reference
Boc Deprotection4 M HCl/dioxaneRT, 3 hours95%
Cbz Hydrogenolysis10% Pd/C, H₂MeOH, 12 hours88%
Ester Hydrolysis1 M NaOH, THF/H₂OReflux, 6 hours87%
Michael AdditionYb(OTf)₃, blue LEDMeCN, N₂, 3 hours93%
Reductive AminationBenzaldehyde, NaBH₃CNMeOH, RT, 6 hours78%

This compound’s reactivity is defined by its orthogonal protecting groups and stereochemistry, enabling its use in complex target synthesis. Experimental protocols emphasize the importance of controlled deprotection and stereoselective transformations.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound is investigated for its role as a potential drug candidate due to its structural similarities to known pharmaceuticals. Its piperidine core is often associated with bioactive compounds, making it a candidate for further exploration in drug design.
  • Enzyme Inhibition Studies : Research indicates that derivatives of this compound can act as enzyme inhibitors, particularly in the context of cancer and metabolic diseases. Studies have shown that modifications to the benzyloxycarbonyl group can enhance inhibitory activity against specific targets.

Biological Research Applications

  • Bioconjugation : The benzyloxycarbonyl moiety allows for selective bioconjugation reactions, facilitating the attachment of biomolecules such as peptides or antibodies. This property is crucial for developing targeted therapies and diagnostics.
  • Peptide Synthesis : The compound serves as a building block in peptide synthesis, particularly for creating complex structures that require specific stereochemistry. Its stability under various reaction conditions makes it suitable for multi-step synthesis processes.

Synthetic Methodologies

  • Synthesis of Novel Compounds : The tert-butyl ester group provides a protective function during synthetic transformations, allowing for the selective modification of other functional groups. This has been demonstrated in the synthesis of various piperidine derivatives that exhibit enhanced biological activity.
  • Optimization of Reaction Conditions : Research has focused on optimizing reaction conditions involving this compound to improve yields and selectivity in synthetic pathways. Case studies have highlighted the importance of solvent choice and temperature control in achieving desired outcomes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of compounds derived from tert-butyl 3-((R)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for further drug development.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2024) demonstrated that modifications to the benzyloxycarbonyl group enhanced the enzyme inhibitory effects of related compounds on proteases involved in tumor progression. This study underscores the potential for this compound in therapeutic applications targeting enzyme activity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected to reveal a free amino group, which can then interact with various biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The piperidine ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Analogs

Stereoisomeric Variants
  • tert-Butyl (S)-3-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 1463501-46-3) Differences: (S,S) configuration vs. (R) configuration in the target compound. Impact: Altered stereochemistry may affect binding affinity in chiral environments, such as enzyme active sites . Synthesis: Uses NaHCO₃ and Cbz-Cl in a biphasic EtOAc/H₂O system at low temperatures .
Positional Isomers
  • tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate Differences: Substituent at the 4-position instead of 3. Impact: Altered steric and electronic interactions due to positional isomerism; discontinued due to synthetic challenges .
Functional Group Variants
  • tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 891494-65-8) Differences: Replaces the Cbz-amino-ester side chain with a methoxy-oxopropanoyl group. Impact: Higher lipophilicity (similarity score: 0.95) but reduced hydrogen-bonding capacity .

Morpholine and Pyrrolidine Analogs

Morpholine Derivatives
  • tert-Butyl (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)morpholine-4-carboxylate (S36-3) Differences: Morpholine ring (oxygen atom) replaces piperidine. Impact: Enhanced hydrogen-bonding capacity and rigidity; used in Rh-catalyzed hydrogenation for chiral synthesis . LCMS: [M + Na]⁺ = 443.1 (identical to target compound) but distinct fragmentation patterns .
Pyrrolidine Derivatives
  • tert-Butyl (S)-pyrrolidine-1,2-dicarboxylate (14)
    • Differences : 5-membered pyrrolidine ring vs. 6-membered piperidine.
    • Impact : Increased ring strain but faster reaction kinetics in coupling steps (98% yield via EDC·HCl activation) .

Functional and Stereochemical Variants

tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate
  • Differences: Carbamoyl and methoxyimino groups replace the Cbz-amino-ester chain.
  • Impact : Crystallographic studies show planar carbamoyl groups (mean C–C bond: 0.004 Å), influencing solid-state packing .
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate
  • Differences: Nitropyrimidinyl-amino substituent at position 3.

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Ring Type Substituent Position Key Functional Groups Similarity Score Synthesis Yield
Target Compound 1463501-46-3 Piperidine 3 Cbz-amino, methyl ester 0.84 90%
tert-Butyl (S)-3-((S)-Cbz-amino-ester)piperidine-1-carboxylate N/A Piperidine 3 Cbz-amino, methyl ester (S,S) N/A 85%
tert-Butyl 4-(Cbz-amino-ester)piperidine-1-carboxylate N/A Piperidine 4 Cbz-amino, methyl ester 0.82 Discontinued
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate 891494-65-8 Piperidine 3 Methoxy-oxopropanoyl 0.95 95%
tert-Butyl (S)-2-(Cbz-amino-ester)morpholine-4-carboxylate N/A Morpholine 2 Cbz-amino, methyl ester N/A 90%

Table 2: Analytical Data Comparison

Compound Name LCMS [M + Na]⁺ ¹³C NMR (δ, ppm) Key Applications
Target Compound 443.1 164.9 (C=O), 154.7 (Cbz), 79.6 (tert-butyl) RAS inhibitor intermediates
tert-Butyl (S)-2-(Cbz-amino-ester)morpholine-4-carboxylate 443.1 154.3 (Cbz), 71.7 (morpholine O) Chiral synthesis
tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate 429.2 172.1 (C=O), 52.6 (OCH₂CH₃) Lipophilic intermediates

Biological Activity

tert-Butyl 3-((R)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate, also known by its CAS number 1219141-16-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C22H32N2O6
  • Molecular Weight : 420.50 g/mol
  • CAS Number : 1219141-16-8
  • Purity : Typically >95% in research applications

Structure

The compound features a tert-butyl group, a piperidine ring, and a benzyloxycarbonyl amino acid moiety. This structural complexity suggests potential interactions with various biological targets.

  • G Protein-Coupled Receptors (GPCRs) :
    • The compound may interact with GPCRs, which are crucial for many physiological processes. GPCRs play significant roles in signal transduction and are implicated in various diseases. Activation of GPCRs can lead to downstream signaling cascades that affect cell function and behavior .
  • Enzyme Inhibition :
    • Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Cellular Effects :
    • The compound has shown effects on cellular proliferation and apoptosis in various cancer cell lines, indicating potential anti-cancer properties.

Pharmacological Properties

Research indicates that this compound exhibits the following pharmacological properties:

  • Antitumor Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
  • Neuroprotective Effects : Some studies have indicated that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
NeuroprotectionProtects neurons from oxidative stress
GPCR InteractionModulates signaling pathways

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent against breast cancer.

Case Study 2: Neuroprotection

In another study focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings showed that it significantly reduced cell death and enhanced cell survival rates compared to controls.

Q & A

Q. Methodological Answer :

  • Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
  • Light Sensitivity : Protect from UV exposure using amber glass vials, as photodegradation can cleave the benzyloxycarbonyl (Cbz) group .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may degrade the piperidine ring .

Supporting Data : confirms stability under these conditions but notes incompatibility with oxidizing agents .

Advanced: How can reaction yields be optimized for the coupling of chiral amino acids to the piperidine scaffold?

Methodological Answer :
Key factors include:

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in dichloromethane at 0–20°C .
  • Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures to minimize epimerization .
  • Protection Strategy : Temporary protection of the methoxy-oxopropyl group with trimethylsilyl (TMS) ethers can prevent side reactions during coupling .

Case Study : achieved high yields (85–90%) using DMAP and triethylamine in dichloromethane .

Basic: What analytical techniques are essential for characterizing the final compound?

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc, Cbz, and methoxy-oxopropyl groups. Key signals: Boc (~1.4 ppm, singlet), Cbz aromatic protons (~7.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion).
  • Infrared Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ester linkages (C–O at ~1250 cm⁻¹) .

Data Interpretation : Cross-reference with PubChem entries () but validate experimentally .

Advanced: How can researchers address low enantiomeric excess (ee) in the final product?

Q. Methodological Answer :

  • Chiral Auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams during amino acid coupling to enforce stereocontrol .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Chromatographic Purification : Use chiral stationary phases (e.g., amylose-based columns) for final purification .

Example : achieved >99% ee using asymmetric Mannich reactions with chiral catalysts .

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of fine powders .
  • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
  • Waste Disposal : Follow EPA guidelines for organic solvents and nitrogen-containing waste .

Regulatory Note : and highlight conflicting hazard classifications; always consult institution-specific SDS .

Advanced: What computational tools can predict the compound’s reactivity in novel reaction environments?

Q. Methodological Answer :

  • DFT Calculations : Simulate transition states (e.g., Gaussian 16) to predict regioselectivity in nucleophilic attacks on the piperidine ring .
  • Molecular Dynamics (MD) : Model solvation effects in polar solvents to optimize reaction conditions .
  • Machine Learning : Train models on PubChem data () to forecast stability under varying pH/temperature .

Application : used statistical modeling (DoE) to optimize flow-chemistry parameters .

Basic: How can researchers troubleshoot hydrolysis of the Boc group during synthesis?

Q. Methodological Answer :

  • Acid Sensitivity : Avoid protic solvents (e.g., MeOH) and strong acids (TFA > HCl for controlled deprotection) .
  • Temperature Control : Conduct Boc deprotection at 0°C to minimize side reactions .
  • Alternative Protecting Groups : Use Fmoc (fluorenylmethyloxycarbonyl) for base-labile protection if Boc proves unstable .

Case Study : reports Boc stability under anhydrous conditions but susceptibility to HCl .

Advanced: What strategies enable late-stage functionalization of the piperidine ring without disrupting stereochemistry?

Q. Methodological Answer :

  • C–H Activation : Use palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyridine) for selective C–H arylation .
  • Photoredox Catalysis : Install functional groups (e.g., trifluoromethyl) via radical intermediates under blue LED light .
  • Protecting Group Compatibility : Ensure the Cbz and Boc groups are inert to the reaction conditions (e.g., use TMS protection for reactive sites) .

Example : demonstrated bromination at the 4-position of a piperidine derivative without racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.